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molecular formula C12H11BrN2 B8564992 3-(4-Bromophenyl)-1-cyclopropyl-pyrazole

3-(4-Bromophenyl)-1-cyclopropyl-pyrazole

Cat. No. B8564992
M. Wt: 263.13 g/mol
InChI Key: SDMBVHDZFISZPP-UHFFFAOYSA-N
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Patent
US08796258B2

Procedure details

A solution of 3-(4-bromophenyl)-1H-pyrazole (302 g, 1.35 mol), cyclopropylboronic acid (233 g, 2.71 mol), copper(II) acetate (246 g, 1.35 mol), 4-(dimethylamino)pyridine (662 g, 5.42 mol), cesium carbonate (1103 g, 3.39 mol), and 1,4-dioxane (8 L) was stirred at 90° C. for 36 h. The reaction mixture was cooled to room temperature before being filtered through Celite™, which was washed with EtOAc (4 L). The filtrate was acidified to pH 5 with 2 N HCl. The aqueous layer was extracted with EtOAc (12 L). The organic layers were combined, washed with brine, dried over MgSO4, filtered, and evaporated under reduced pressure. The resulting residue was purified on an ISCO 1500 g column eluting with a 0-20% EtOAc/Heptane gradient to afford the title compound. LC-MS: calculated for C12H11BrN2 262.01, 264.01, observed m/e: 263.04, 265.06 (M+H)+ (Rt 1.19/2 min).
Quantity
302 g
Type
reactant
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1103 g
Type
reactant
Reaction Step One
Quantity
662 g
Type
catalyst
Reaction Step One
Quantity
246 g
Type
catalyst
Reaction Step One
Quantity
8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:12]=[CH:11][NH:10][N:9]=2)=[CH:4][CH:3]=1.[CH:13]1(B(O)O)[CH2:15][CH2:14]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C1C=CN=CC=1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.O1CCOCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:12]=[CH:11][N:10]([CH:13]3[CH2:15][CH2:14]3)[N:9]=2)=[CH:6][CH:7]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
302 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=NNC=C1
Name
Quantity
233 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
cesium carbonate
Quantity
1103 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
662 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
246 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Name
Quantity
8 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
before being filtered through Celite™, which
WASH
Type
WASH
Details
was washed with EtOAc (4 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (12 L)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified on an ISCO 1500 g column
WASH
Type
WASH
Details
eluting with a 0-20% EtOAc/Heptane gradient

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NN(C=C1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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